Cas no 155601-65-3 (2,6-Difluoronicotinaldehyde)

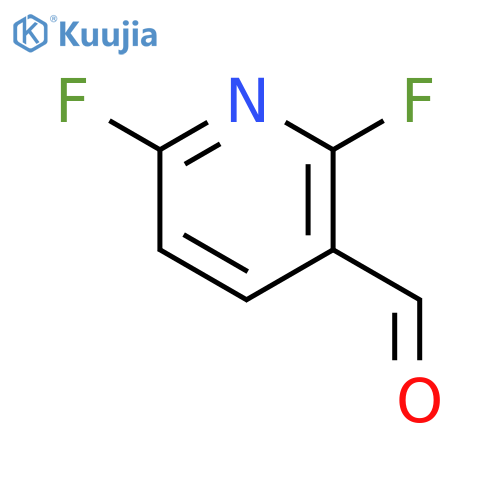

2,6-Difluoronicotinaldehyde structure

商品名:2,6-Difluoronicotinaldehyde

2,6-Difluoronicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,6-Difluoronicotinaldehyde

- 3-Pyridinecarboxaldehyde, 2,6-difluoro-

- 2,6-difluoropyridine-3-carbaldehyde

- 2,6-Difluoropyridine-3-carboxaldehyde

- 2,6-Difluoro-3-nicotinaldehyde

- 2,6-Difluoro-pyridin-3-carbaldehyde

- 2,6-Difluoropyridine-3-carboxaldehyd

- 2,6-difluoro-3-Pyridinecarboxaldehyde

- 3-Pyridinecarboxaldehyde, 2,6-difluoro- (9CI)

- PubChem18894

- 2,6-Difluoro-3-formylpyridine

- ZYCCUPSLEFLBNR-UHFFFAOYSA-N

- SBB065418

- PC7981

- BBL101733

- STL555530

- 2,6-difluoro-pyridine-3-carbaldehyde

- FCH1119844

- VP12601

- RP0

- PS-8997

- SB52571

- AKOS005063926

- SY008074

- SCHEMBL623439

- 155601-65-3

- 2,6-difluoropyridine-3-carbaldehyde;2,6-Difluoropyridine-3-carboxaldehyde

- DTXSID30443628

- AM62454

- AC-33273

- 2 pound not6-Difluoropyridine-3-carboxaldehyde

- CS-W003506

- A809661

- FT-0645853

- W-205788

- MFCD08277633

- EN300-1588630

- 2,6-Difluoronicotinaldehyde 97%

- 3-Pyridinecarboxaldehyde,2,6-difluoro-

- DB-081859

-

- MDL: MFCD08277633

- インチ: 1S/C6H3F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H

- InChIKey: ZYCCUPSLEFLBNR-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C([H])=O)C([H])=C([H])C(=N1)F

計算された属性

- せいみつぶんしりょう: 143.01800

- どういたいしつりょう: 143.01827004g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.378

- ゆうかいてん: 19-20℃

- ふってん: 234.0±35.0℃ at 760 mmHg

- フラッシュポイント: 44.7℃

- 屈折率: 1.4920

- PSA: 29.96000

- LogP: 1.17230

- かんど: Moisture Sensitive

2,6-Difluoronicotinaldehyde セキュリティ情報

2,6-Difluoronicotinaldehyde 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-Difluoronicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB232263-100 g |

2,6-Difluoropyridine-3-carboxaldehyde |

155601-65-3 | 100g |

€919.50 | 2022-03-25 | ||

| Key Organics Ltd | PS-8997-50MG |

2,6-Difluoronicotinaldehyde |

155601-65-3 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052630-10g |

2,6-Difluoropyridine-3-carboxaldehyde |

155601-65-3 | 98% | 10g |

¥722 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052630-100g |

2,6-Difluoropyridine-3-carboxaldehyde |

155601-65-3 | 98% | 100g |

¥6853 | 2023-04-15 | |

| Enamine | EN300-1588630-0.05g |

2,6-difluoropyridine-3-carbaldehyde |

155601-65-3 | 95% | 0.05g |

$19.0 | 2023-05-23 | |

| Key Organics Ltd | PS-8997-10MG |

2,6-Difluoronicotinaldehyde |

155601-65-3 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-1588630-5.0g |

2,6-difluoropyridine-3-carbaldehyde |

155601-65-3 | 95% | 5g |

$67.0 | 2023-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052630-1g |

2,6-Difluoropyridine-3-carboxaldehyde |

155601-65-3 | 98% | 1g |

¥115 | 2023-04-15 | |

| Apollo Scientific | PC7981-25g |

2,6-Difluoronicotinaldehyde |

155601-65-3 | 97% | 25g |

£123.00 | 2023-09-02 | |

| Apollo Scientific | PC7981-100g |

2,6-Difluoronicotinaldehyde |

155601-65-3 | 97% | 100g |

£371.00 | 2023-09-02 |

2,6-Difluoronicotinaldehyde 関連文献

-

Yong-Xu Hu,Tong Lin,Xin Xia,Wan-Ying Mu,Yu-Ling Sun,Wen-Ze He,Chang-Ting Wei,Dong-Yu Zhang,Xiao Li,Zheng Cui J. Mater. Chem. C 2019 7 4178

155601-65-3 (2,6-Difluoronicotinaldehyde) 関連製品

- 1160993-95-2(2-Fluoro-5-methylpyridine-3-carbaldehyde)

- 677728-92-6(6-fluoropyridine-3-carbaldehyde)

- 36404-90-7(2-fluoropyridine-3-carbaldehyde)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:155601-65-3)2,6-Difluoronicotinaldehyde

清らかである:99%

はかる:100g

価格 ($):376.0